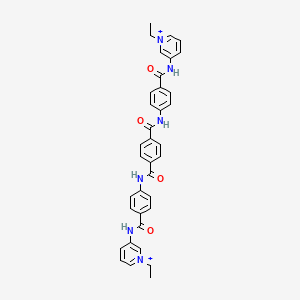
Picolinic acid, 5-nonyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Picolinic acid, 5-nonyl-: is an organic compound that belongs to the class of picolinic acids It is a derivative of pyridine with a carboxylic acid substituent at the 2-position and a nonyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of picolinic acid, 5-nonyl- typically involves the alkylation of picolinic acid with a nonyl halide under basic conditions. The reaction can be carried out using sodium hydride or potassium carbonate as the base in an aprotic solvent such as dimethylformamide or dimethyl sulfoxide. The reaction is usually conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of picolinic acid, 5-nonyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Picolinic acid, 5-nonyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The nonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield a carboxylic acid, while reduction with lithium aluminum hydride can produce an alcohol.
Scientific Research Applications
Chemistry: Picolinic acid, 5-nonyl- is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions. These complexes have applications in catalysis and material science.
Biology: In biological research, picolinic acid, 5-nonyl- is studied for its potential role in metal ion transport and homeostasis. It is also investigated for its antimicrobial and antiviral properties.
Medicine: The compound has potential therapeutic applications, including its use as an antiviral agent. Research has shown that it can inhibit the entry of enveloped viruses by targeting viral-cellular membrane fusion .
Industry: In the industrial sector, picolinic acid, 5-nonyl- is used in the synthesis of herbicides and other agrochemicals. Its derivatives are explored for their herbicidal activity .
Mechanism of Action
The mechanism of action of picolinic acid, 5-nonyl- involves its interaction with metal ions and proteins. It acts as a chelating agent, binding to metal ions such as zinc and altering the structure of zinc finger proteins. This disruption of zinc binding inhibits the function of these proteins, which are involved in viral replication and cellular homeostasis .
Comparison with Similar Compounds
Picolinic acid: A derivative of pyridine with a carboxylic acid substituent at the 2-position.
Nicotinic acid: An isomer of picolinic acid with the carboxyl side chain at the 3-position.
Isonicotinic acid: Another isomer with the carboxyl side chain at the 4-position.
Uniqueness: Picolinic acid, 5-nonyl- is unique due to the presence of the nonyl group at the 5-position, which imparts distinct chemical and biological properties. This structural modification enhances its lipophilicity and ability to interact with biological membranes, making it a valuable compound for various applications.
Properties
CAS No. |
24472-58-0 |
|---|---|
Molecular Formula |
C15H23NO2 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
5-nonylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C15H23NO2/c1-2-3-4-5-6-7-8-9-13-10-11-14(15(17)18)16-12-13/h10-12H,2-9H2,1H3,(H,17,18) |
InChI Key |
OLPRJBJYKDZBKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CN=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


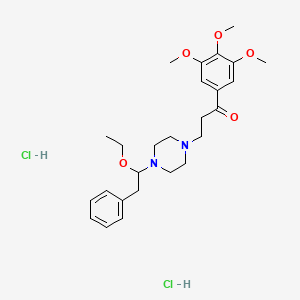
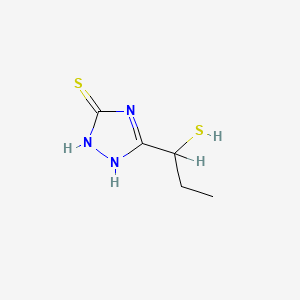
![(2R,3S,4R,5R)-2-Hydroxymethyl-5-{6-[(naphthalen-1-ylmethyl)-amino]-purin-9-yl}-tetrahydro-furan-3,4-diol](/img/structure/B14700689.png)
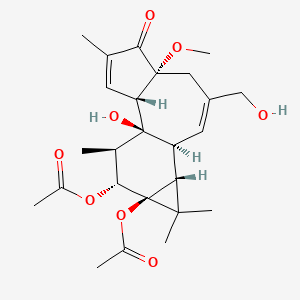

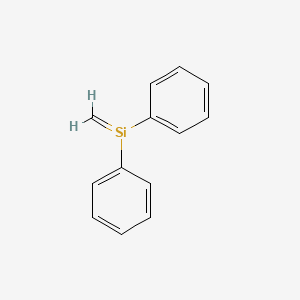
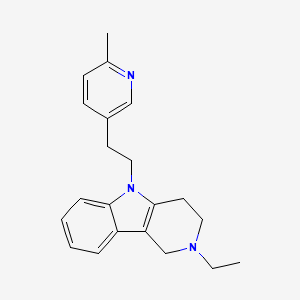
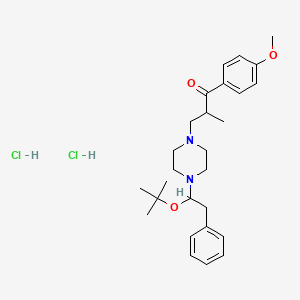


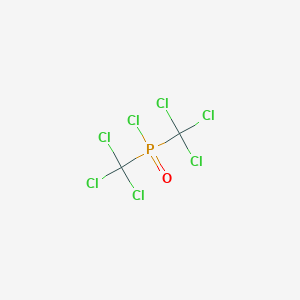
![1-(diaminomethylidene)-2-[4-(4-nitrophenyl)sulfonylphenyl]guanidine](/img/structure/B14700756.png)
